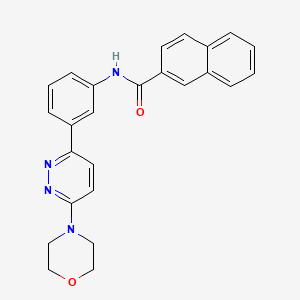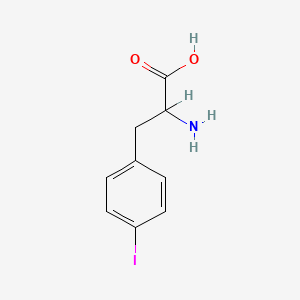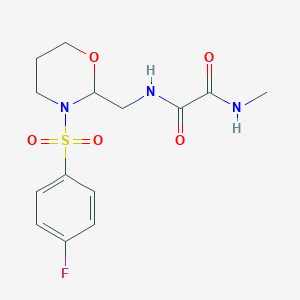
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-naphthamide, also known as MN-64, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. MN-64 is a potent inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating circadian rhythms, DNA damage response, and Wnt signaling pathways.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity : Abdelhamid, Ismail, El Gendy, and Ghorab (2008) synthesized compounds related to N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-naphthamide, demonstrating significant antimicrobial activity against gram-positive and gram-negative bacteria (Abdelhamid, Ismail, El Gendy, & Ghorab, 2008).
Topical Drug Delivery : Rautio et al. (2000) synthesized novel morpholinyl esters of 2-(6-methoxy-2-naphthyl)propionic acid for potential use in topical drug delivery (Rautio et al., 2000).
Antibacterial Activity and Crystal Structure : Cai Zhi (2010) reported on the synthesis of a molecule structurally similar to N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-naphthamide, exhibiting good antibacterial activity and providing insights into its crystal structure (Cai Zhi, 2010).
Chemoselective Synthesis and Anticoagulant Screening : Nguyen and Ma (2017) discussed the chemoselective synthesis of compounds related to N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-naphthamide and their anticoagulant effects (Nguyen & Ma, 2017).
Synthesis and Screening as Bacterial Biofilm Inhibitor : Ejaz et al. (2021) synthesized N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide derivatives and evaluated them as bacterial biofilm inhibitors, highlighting their potential in preventing drug resistance (Ejaz et al., 2021).
Synthesis and Antimicrobial Evaluation : Gul et al. (2017) prepared and evaluated a series of compounds including 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives for antimicrobial and hemolytic activity (Gul et al., 2017).
Antioxidant and Anticancer Activity : Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide with potential antioxidant and anticancer activities, which may have structural similarities to N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-naphthamide (Tumosienė et al., 2020).
Propiedades
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c30-25(21-9-8-18-4-1-2-5-19(18)16-21)26-22-7-3-6-20(17-22)23-10-11-24(28-27-23)29-12-14-31-15-13-29/h1-11,16-17H,12-15H2,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJOFRZQJUECBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-naphthamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2403943.png)
![Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2403944.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2403946.png)


![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2403950.png)





![N-(2-methylbenzo[d]thiazol-5-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2403959.png)
